![molecular formula C29H38 B13836504 5,5,8,8,16,16,19,19-Octamethylpentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1,3,9,11,13,15(20)-hexaene](/img/structure/B13836504.png)
5,5,8,8,16,16,19,19-Octamethylpentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1,3,9,11,13,15(20)-hexaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,7,8,9,10-Octahydro-1,1,4,4,7,7,10,10-octamethyl-1H-Dibenzo[b,h]fluorene is a complex organic compound with the molecular formula C29H38 and a molecular weight of 386.61 g/mol . This compound is characterized by its unique structure, which includes multiple methyl groups and a dibenzo[b,h]fluorene core. It is known for its stability and specific chemical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,7,8,9,10-Octahydro-1,1,4,4,7,7,10,10-octamethyl-1H-Dibenzo[b,h]fluorene typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of precursor compounds under controlled conditions. The reaction conditions often include the use of solvents like ethyl ether and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or distillation to obtain the desired compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4,7,8,9,10-Octahydro-1,1,4,4,7,7,10,10-octamethyl-1H-Dibenzo[b,h]fluorene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogens or alkyl groups for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted compounds .
Wissenschaftliche Forschungsanwendungen
1,2,3,4,7,8,9,10-Octahydro-1,1,4,4,7,7,10,10-octamethyl-1H-Dibenzo[b,h]fluorene has several applications in scientific research:
Chemistry: It is used as a model compound in studies of organic synthesis and reaction mechanisms.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1,2,3,4,7,8,9,10-Octahydro-1,1,4,4,7,7,10,10-octamethyl-1H-Dibenzo[b,h]fluorene involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific derivatives and their applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetramethyl acetyloctahydronaphthalenes: These compounds share a similar structural framework but differ in the number and position of methyl groups.
Pyrimido[1,2-a]azepine: This compound has a similar cyclic structure but contains nitrogen atoms in its ring system.
Uniqueness
1,2,3,4,7,8,9,10-Octahydro-1,1,4,4,7,7,10,10-octamethyl-1H-Dibenzo[b,h]fluorene is unique due to its specific arrangement of methyl groups and its stability, which makes it suitable for various chemical reactions and applications .
Eigenschaften
Molekularformel |
C29H38 |
|---|---|
Molekulargewicht |
386.6 g/mol |
IUPAC-Name |
5,5,8,8,16,16,19,19-octamethylpentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1,3,9,11,13,15(20)-hexaene |
InChI |
InChI=1S/C29H38/c1-26(2)9-11-28(5,6)24-16-20-18(14-22(24)26)13-19-15-23-25(17-21(19)20)29(7,8)12-10-27(23,3)4/h13-16H,9-12,17H2,1-8H3 |
InChI-Schlüssel |
KDYXAIBAPCYMLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(C2=C1CC3=C4C=C5C(=CC4=CC3=C2)C(CCC5(C)C)(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



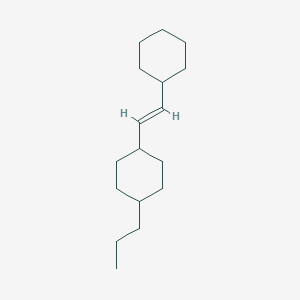
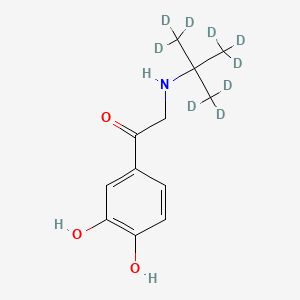
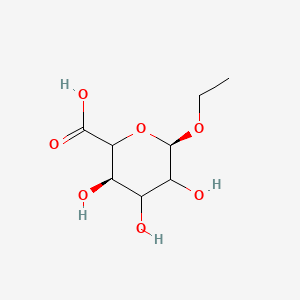
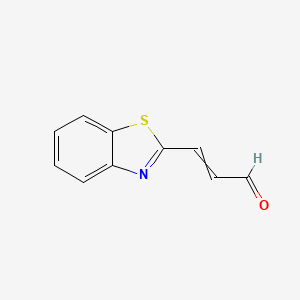

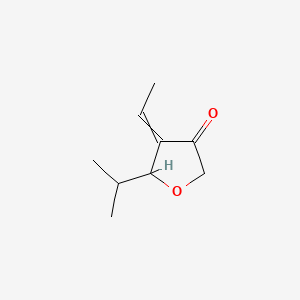
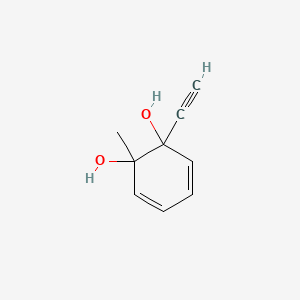
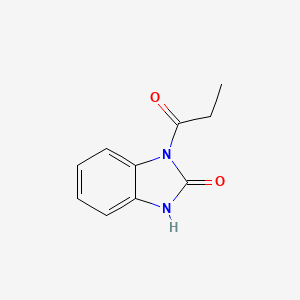

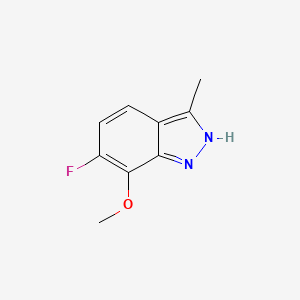

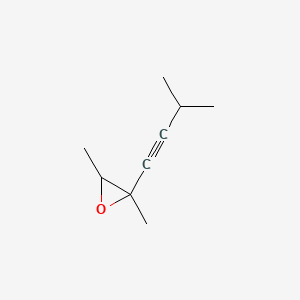
![[4-[1,1-Bis(4-hydroxyphenyl)but-1-en-2-yl]phenyl] 2,2-dimethylpropanoate](/img/structure/B13836515.png)
